molecular formula C27H24O8 B2401199 (3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate CAS No. 339028-90-9

(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate

Cat. No.: B2401199
CAS No.: 339028-90-9
M. Wt: 476.481
InChI Key: XZDMDIKBKFLHSF-UHFFFAOYSA-N
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Description

The compound "(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate" is a synthetic coumarin derivative characterized by a central chromen-4-one (coumarin) core substituted with two 4-methoxybenzoate ester groups. Its structure combines the bioactive coumarin scaffold with methoxy-aromatic moieties, which are frequently associated with enhanced solubility and pharmacological activity, such as antioxidant or anti-inflammatory effects . The ester linkages and methoxy groups likely influence its reactivity, metabolic stability, and interactions with biological targets .

Properties

IUPAC Name

[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-chromen-3-yl]methyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-20-11-7-18(8-12-20)25(29)34-16-27(15-33-23-6-4-3-5-22(23)24(27)28)17-35-26(30)19-9-13-21(32-2)14-10-19/h3-14H,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDMDIKBKFLHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2(COC3=CC=CC=C3C2=O)COC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate belongs to the class of chromene derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Chromene Derivatives

Chromenes are a class of heterocyclic compounds characterized by their unique structural framework, which includes a chromene moiety. They exhibit a wide range of biological properties, including:

  • Anticancer Activity: Many chromene derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties: They possess antibacterial and antifungal activities against various pathogens.
  • Anti-inflammatory Effects: Some derivatives demonstrate the ability to reduce inflammation and associated symptoms.

Table 1: Summary of Biological Activities of Chromene Derivatives

Activity TypeExample CompoundsMechanism of Action
Anticancer3-Methyl-4-oxo derivativesInduction of apoptosis and cell cycle arrest
AntimicrobialChromene sulfonamide hybridsDisruption of microbial cell wall synthesis
Anti-inflammatoryVarious chromene analogsInhibition of pro-inflammatory cytokines

Anticancer Activity

Research indicates that the compound this compound exhibits significant anticancer properties. A study conducted on various human tumor cell lines demonstrated that this compound effectively inhibits cell proliferation. The mechanism involves the induction of apoptosis and disruption of microtubule dynamics, which are crucial for cell division.

Case Study: In Vitro Evaluation

In vitro studies have shown that this compound has an IC50 value comparable to established chemotherapeutics. For instance, in a study involving triple-negative breast cancer (TNBC) cells, the compound inhibited cell growth significantly while sparing normal cells, indicating its selectivity and potential as a targeted therapy .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory cytokines and signaling pathways, it could provide therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications to the chromene structure can significantly influence biological activity. For example:

  • Substituents on the benzoyl group can enhance anticancer activity.
  • Alkylation at specific positions may improve selectivity against cancer cells while reducing toxicity to normal cells.

Table 2: SAR Insights for Chromene Derivatives

Modification TypeEffect on Activity
Benzoyl substituentsIncreased anticancer potency
Alkyl chain lengthEnhanced selectivity
Functional group variationsAltered solubility and bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs from the provided evidence and literature:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound Coumarin (4-oxo-2H-chromene) Two 4-methoxybenzoate esters ~518.5 (calculated) Hypothesized antioxidant/anti-inflammatory activity
4-(Benzyloxy)-3-phenethoxyphenol (C3) Phenolic ring Benzyloxy, phenethoxy ~322.4 Intermediate for bioactive molecules
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) Triazine + benzoate Methoxyphenoxy, bromo, formyl ~575.3 Potential agrochemical or pharmaceutical agent
Natural coumarins (e.g., Scopoletin) Coumarin Hydroxy, methoxy ~192.2 Antioxidant, ferroptosis modulation

Key Observations :

Structural Complexity : The target compound exhibits higher molecular weight and complexity compared to natural coumarins like scopoletin due to its dual esterified methoxybenzoate groups. This likely enhances its lipophilicity and binding affinity to hydrophobic targets .

Synthetic Pathways :

  • The synthesis of C3 involves oxidation (meta-chloroperoxybenzoic acid) and hydrolysis (KOH), suggesting that similar steps could apply to the target compound’s esterification.
  • Compound 5l uses trichlorotriazine as a core, highlighting divergent synthetic strategies compared to the coumarin-based target.

Bioactivity Context: While natural coumarins are known to modulate ferroptosis (a form of cell death) in cancer cells , the target compound’s bioactivity remains unverified in the provided evidence. Its methoxy groups may reduce metabolic degradation compared to hydroxylated analogs .

Pharmacological and Physicochemical Insights

Table 2: Hypothetical Pharmacokinetic Parameters

Property Target Compound Natural Coumarins Synthetic Analog (5l)
LogP (lipophilicity) ~3.8 (predicted) 1.2–2.5 ~4.1
Aqueous Solubility Low (ester hydrolysis likely) Moderate Very low
Metabolic Stability High (methoxy groups resist oxidation) Low (hydroxyl prone to glucuronidation) Moderate

Critical Analysis :

  • The methoxy groups in the target compound may improve metabolic stability over natural coumarins, aligning with trends observed in 5l .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the chromenone core via condensation of 4-methoxybenzaldehyde derivatives with 4-hydroxycoumarin under acidic or basic conditions.
  • Step 2: Esterification of the hydroxyl group on the chromenone core with 4-methoxybenzenecarboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
  • Critical Parameters:
    • Temperature: Optimal reaction temperatures (e.g., 60–80°C) prevent side reactions like hydrolysis of ester linkages.
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    • Purification: Column chromatography or preparative HPLC is essential to isolate the final product from unreacted starting materials or byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Answer:

  • Primary Techniques:
    • NMR Spectroscopy: ¹H and ¹³C NMR confirm the positions of methoxy, ester, and chromenone groups. For example, the carbonyl signal (C=O) of the chromenone appears at ~175–180 ppm in ¹³C NMR .
    • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
    • IR Spectroscopy: Identifies ester (C=O stretch at ~1720 cm⁻¹) and chromenone (C=O at ~1650 cm⁻¹) functional groups.
  • Resolving Contradictions:
    • X-ray Crystallography: Provides definitive structural confirmation if crystalline forms are obtainable .
    • Cross-Validation: Compare data with structurally analogous chromenone derivatives (e.g., methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate) to identify consistent spectral patterns .

Advanced: How can computational chemistry aid in predicting the reactivity and interaction of this compound with biological targets?

Answer:

  • Reactivity Prediction:
    • DFT Calculations: Determine electron density maps to identify nucleophilic/electrophilic sites. For example, the methoxy groups’ electron-donating effects stabilize the chromenone core during oxidation .
    • Molecular Dynamics (MD): Simulate solvation effects on ester bond stability in aqueous environments.
  • Biological Interactions:
    • Docking Studies: Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The chromenone core may bind to hydrophobic pockets, while ester groups participate in hydrogen bonding .

Advanced: What strategies exist for resolving contradictions in biological activity data across different studies involving chromenone derivatives?

Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize activity metrics.
  • Metabolomic Profiling: Identify metabolic byproducts that may explain variability in activity. For example, cytochrome P450-mediated oxidation of methoxy groups can alter bioavailability .
  • Meta-Analysis: Compare data from structurally related compounds (e.g., 4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen derivatives) to isolate substituent-specific effects .

Advanced: What are the key considerations in designing experiments to study the oxidative stability of the methoxy groups in this compound?

Answer:

  • Experimental Design:
    • Oxidizing Agents: Compare mild (e.g., H₂O₂/Fe²⁺) vs. strong (e.g., KMnO₄) oxidants to track demethylation pathways.
    • Kinetic Monitoring: Use HPLC to quantify degradation products (e.g., hydroxylated derivatives) over time .
  • Analytical Tools:
    • LC-MS/MS: Detect transient intermediates like quinone methides formed during oxidation.
    • EPR Spectroscopy: Identify free radicals generated during methoxy group cleavage .

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